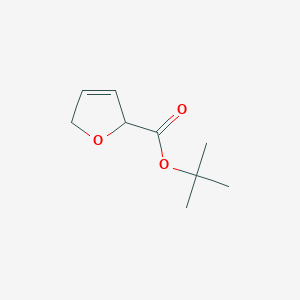

tert-Butyl2,5-dihydrofuran-2-carboxylate

Description

IUPAC Systematic Nomenclature and Isomerism Considerations

The IUPAC name for tert-butyl 2,5-dihydrofuran-2-carboxylate is derived by prioritizing the furan ring as the parent structure. The term 2,5-dihydrofuran indicates partial saturation of the heterocycle, with hydrogenation at positions 2 and 5, leaving one double bond between carbons 3 and 4. The carboxylate ester functional group (-COO-) is attached to position 2 of the ring, while the tert-butyl group forms the ester’s alkoxy component. Thus, the full systematic name is tert-butyl 2,5-dihydrofuran-2-carboxylate .

Isomerism considerations arise from two factors:

- Regioisomerism : The placement of the carboxylate group on the dihydrofuran ring creates constitutional isomers. For instance, tert-butyl 2,5-dihydrofuran-3-carboxylate (CAS 797038-34-7) represents a regioisomer where the ester group occupies position 3 instead of position 2.

- Stereoisomerism : The non-planar nature of the dihydrofuran ring introduces potential stereoisomers, though specific configurations for this compound remain uncharacterized in the available literature.

CAS Registry Number and Alternative Chemical Designations

The CAS Registry Number for tert-butyl 2,5-dihydrofuran-2-carboxylate is not explicitly listed in the provided sources. However, its regioisomer, tert-butyl 2,5-dihydrofuran-3-carboxylate, is documented under CAS 797038-34-7. Alternative designations for analogous compounds include:

- IUPAC Synonyms : tert-Butyl 2,5-dihydro-2-furancarboxylate

- Depositor-Supplied Synonyms : Variants such as "t-butyl 2,5-dihydrofuran-2-carboxylate" may appear in commercial catalogs.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | Not listed in provided sources | - |

| Related Isomer (CAS) | 797038-34-7 (3-carboxylate) | |

| Common Synonyms | tert-Butyl dihydrofuran-2-carboxylate |

Molecular Formula and Constitutional Isomer Analysis

The molecular formula for tert-butyl 2,5-dihydrofuran-2-carboxylate is C₉H₁₄O₃ , identical to its regioisomer tert-butyl 2,5-dihydrofuran-3-carboxylate. This equivalence underscores their status as constitutional isomers, differing solely in the position of the carboxylate group on the dihydrofuran ring.

Constitutional Isomer Comparison :

| Isomer | Carboxylate Position | Molecular Weight (g/mol) | |

|---|---|---|---|

| tert-Butyl 2,5-dihydrofuran-2-carboxylate | 2 | 170.206 (calculated) | |

| tert-Butyl 2,5-dihydrofuran-3-carboxylate | 3 | 170.206 |

The identical molecular formulas (C₉H₁₄O₃) and weights (170.206 g/mol) highlight the necessity of advanced spectroscopic techniques (e.g., NMR, IR) to distinguish between these isomers. For example, nuclear Overhauser effect (NOE) experiments could resolve spatial proximity differences between the tert-butyl group and the dihydrofuran ring protons.

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

tert-butyl 2,5-dihydrofuran-2-carboxylate |

InChI |

InChI=1S/C9H14O3/c1-9(2,3)12-8(10)7-5-4-6-11-7/h4-5,7H,6H2,1-3H3 |

InChI Key |

DMDCAABFZOYBMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1C=CCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,5-dihydrofuran-2-carboxylate typically involves the reaction of furan derivatives with tert-butyl esters. One common method includes the reaction of furan-2-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of tert-Butyl 2,5-dihydrofuran-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,5-dihydrofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

tert-Butyl 2,5-dihydrofuran-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: Researchers use it to study enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2,5-dihydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions . The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

tert-Butyl 2,5-dihydrofuran-3-carboxylate

- Key Difference : The ester group is at the 3-position instead of the 2-position.

- Impact : Positional isomerism alters electronic distribution and steric hindrance. The 3-substituted isomer may exhibit distinct reactivity in nucleophilic or electrophilic substitutions due to proximity to the oxygen atom in the furan ring.

- Commercial Availability : Listed with six suppliers, suggesting moderate industrial relevance .

tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate

- Key Difference : Replaces the oxygen atom in the dihydrofuran ring with a nitrogen atom, forming a pyrrole system.

- Commercial Availability : Eleven suppliers, indicating broader use in synthesis .

Heterocyclic and Functional Group Variations

tert-Butyl 2,5-diiodopyridin-3-yl carbonate

- Key Difference : A pyridine ring with iodine substituents and a carbonate group.

- Impact : The electron-deficient pyridine ring and heavy halogen atoms make this compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Commercial Availability : Twelve suppliers, highlighting its utility in medicinal chemistry .

tert-Butyl 2,5-diisopropylpiperazine-1-carboxylate

- Key Difference : A piperazine ring with bulky isopropyl groups.

- Impact : The sterically hindered piperazine core is often employed in drug design (e.g., kinase inhibitors) to modulate solubility and target binding.

- Commercial Availability : Four suppliers, suggesting niche applications .

Data Table: Comparative Analysis of Selected Compounds

Research Findings and Industrial Relevance

- Synthetic Utility : The tert-butyl group in all analogs serves as a protective group, enabling selective deprotection under acidic conditions (e.g., TFA) .

- Reactivity Trends : Positional isomers (e.g., 2- vs. 3-carboxylate) exhibit divergent reactivity due to electronic effects. For instance, the 3-substituted dihydrofuran ester may undergo faster ring-opening due to greater electron-withdrawing effects near the oxygen atom.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.